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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyralomicin 2c is a member of the pyralomicin family of antibiotics, which are isolated from the

soil bacterium Microtetraspora spiralis. These compounds feature a unique benzopyranopyrrole

chromophore. Pyralomicin 2c, specifically, is a glycosylated derivative. The antibacterial

potency of pyralomicins is influenced by the number and position of chlorine atoms, as well as

the nature of the glycone moiety. For instance, Pyralomicin 1c, which has an unmethylated

cyclitol glycone, shows greater antibacterial activity than its glucosyl counterpart, Pyralomicin
2c[1][2]. This guide provides a detailed overview of the spectroscopic data and the

experimental protocols used in the structural determination of Pyralomicin 2c.

Spectroscopic Data
The structure of Pyralomicin 2c was primarily determined through a series of spectroscopic

analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While

the definitive data is located in the primary literature, this section summarizes the expected

data presentation.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of a molecule. For Pyralomicin 2c, electrospray ionization (ESI) is a common
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method.

Ion Observed m/z Calculated m/z Molecular Formula

[M+H]⁺ Value Value C₂₀H₂₁Cl₂N₂O₈

[M+Na]⁺ Value Value C₂₀H₂₀Cl₂N₂NaO₈

Other significant

fragments
Values Values Fragment Formulas

Note: The exact m/z values should be referenced from the primary publication: Kawamura, N.,

Sawa, R., Takahashi, Y., Isshiki, K., Sawa, T., Naganawa, H., & Takeuchi, T. (1996).

Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination. The

Journal of antibiotics, 49(7), 651-656.

Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and

stereochemistry of Pyralomicin 2c. The following tables represent the expected format of the

reported data.

¹H NMR Spectroscopic Data for Pyralomicin 2c

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

e.g., H-2 Value e.g., d Value

... ... ... ...

¹³C NMR Spectroscopic Data for Pyralomicin 2c

Position Chemical Shift (δ, ppm)

e.g., C-1 Value

... ...
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Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the

primary literature and should be consulted for precise values.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure

elucidation. The following are detailed methodologies for the key experiments.

Mass Spectrometry
Low-resolution electrospray ionization (ESI) mass spectra are typically recorded on a liquid

chromatograph-ion trap mass spectrometer. For high-resolution data, a time-of-flight (TOF) or

Orbitrap mass analyzer can be used.

Sample Preparation: A purified sample of Pyralomicin 2c is dissolved in a suitable solvent,

such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-performance liquid chromatography (HPLC) system is coupled to the

mass spectrometer. A C18 column is commonly used for separation.

Chromatographic Conditions: A gradient elution is typically employed, for example, starting

with a high percentage of water with 0.1% formic acid and gradually increasing the

percentage of acetonitrile or methanol.

Mass Spectrometer Settings:

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Capillary Voltage: ~3.5-4.5 kV.

Drying Gas Flow: Dependent on the instrument, typically around 8-12 L/min.

Gas Temperature: 300-350 °C.

Mass Range: A suitable range to detect the expected molecular ion, e.g., m/z 100-1000.

NMR Spectroscopy
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NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher) for

optimal resolution and sensitivity.

Sample Preparation: Approximately 5-10 mg of Pyralomicin 2c is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is often

used as an internal standard.

¹H NMR Spectroscopy:

Standard one-dimensional ¹H NMR spectra are acquired to identify proton chemical shifts,

multiplicities, and coupling constants.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of all

carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Biosynthetic Pathway of Pyralomicins
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The biosynthesis of the pyralomicin core involves a complex interplay of polyketide synthase

(PKS) and non-ribosomal peptide synthetase (NRPS) machinery[1]. The aglycone is

assembled from proline, two acetate units, and one propionate unit[3]. The following diagram

illustrates a conceptual workflow for the biosynthesis.
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Caption: Conceptual workflow of Pyralomicin 2c biosynthesis.

Conclusion
The structural elucidation of Pyralomicin 2c relies on a combination of advanced

spectroscopic techniques. This guide has outlined the key data and experimental protocols

necessary for such an undertaking. For drug development professionals, a thorough

understanding of the compound's structure and stereochemistry is paramount for

understanding its mechanism of action and for any future synthetic modifications aimed at

improving its therapeutic properties. Researchers are encouraged to consult the primary

literature for the specific, detailed spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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